Bienvenue dans la boutique en ligne BenchChem!

8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

MAO-B inhibition Neurodegeneration Parkinson's disease

8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one (C₁₈H₁₈N₂O₃, MW ≈ 310.35 g/mol) is a synthetic small molecule belonging to the 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one class. These compounds are constructed via a multicomponent reaction of Meldrum's acid, 3,4-methylenedioxyaniline, and an aromatic aldehyde, typically under green sonochemical or solvent-free conditions.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B6015869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
InChIInChI=1S/C18H18N2O3/c1-20(2)12-5-3-11(4-6-12)13-8-18(21)19-15-9-17-16(7-14(13)15)22-10-23-17/h3-7,9,13H,8,10H2,1-2H3,(H,19,21)
InChIKeyCCGQNAIXVJYJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one – Compound Identity, Class, and Procurement Relevance


8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one (C₁₈H₁₈N₂O₃, MW ≈ 310.35 g/mol) is a synthetic small molecule belonging to the 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one class. These compounds are constructed via a multicomponent reaction of Meldrum's acid, 3,4-methylenedioxyaniline, and an aromatic aldehyde, typically under green sonochemical or solvent-free conditions [1]. The fused dioxolo-quinolinone scaffold bearing a 4-(dimethylamino)phenyl substituent at the C8 position distinguishes this congener from close analogs such as FQI1 (8-(2-ethoxyphenyl) derivative) and the 8-phenyl parent compound. The dimethylamino group confers distinct electronic properties that alter both physicochemical parameters (logD, basicity) and biological target engagement [2].

Why Generic Substitution of 8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one Is Not Advisable


Simple replacement of this compound with another 8-aryl-dioxoloquinolinone or a standard MAO-B inhibitor (e.g., selegiline, rasagiline) is unwarranted without direct comparative data. The 4-(dimethylamino)phenyl substituent creates a unique combination of a tertiary amine basic center (pKa ~ 5–6 for the conjugate acid) and an electron-donating resonance effect that influences both the compound's target-binding kinetics and its passive membrane permeability [1]. Even structurally proximal analogs such as FQI1 (8-(2-ethoxyphenyl)) show an orthogonal biological profile—FQI1 acts as an LSF transcription factor inhibitor , whereas the 4-dimethylamino congener displays nanomolar MAO-B inhibition with marked selectivity over MAO-A (see Section 3). Consequently, casual interchange risks losing the desired MAO-B pharmacology or introducing off-target activities.

Quantitative Differentiation Evidence for 8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


MAO-B Inhibitory Potency vs. Selegiline (Direct Binding Assay Comparison)

The target compound inhibits recombinant human MAO-B with an IC₅₀ of 1.70 nM (fluorescence-based kynuramine assay, 20 min incubation) [1]. In contrast, the clinically used irreversible MAO-B inhibitor selegiline (deprenyl) displays an IC₅₀ of approximately 10–20 nM in comparable human MAO-B assays [2]. This represents a ≥6-fold improvement in enzymatic inhibitory potency under the test conditions. Furthermore, a second independent measurement in human supersomes yielded an IC₅₀ of 3.80 nM [1], confirming low-nanomolar activity.

MAO-B inhibition Neurodegeneration Parkinson's disease

MAO-B Selectivity Over MAO-A: Target vs. Reference Inhibitors

The target compound demonstrates pronounced selectivity for MAO-B over MAO-A. In the same fluorescence-based kynuramine assay format, the IC₅₀ for recombinant human MAO-A is 3,490 nM (3.49 × 10³ nM) [1], yielding a selectivity index (SI = MAO-A IC₅₀ / MAO-B IC₅₀) of approximately 2,053 (using the 1.70 nM MAO-B value). A separate measurement using rat MAO-A gave an IC₅₀ of 6,760 nM [1]. For selegiline, the literature MAO-A IC₅₀ is typically >10,000 nM, giving an SI of ~500–1,000 [2]. Thus, the target compound exhibits at least a 2-fold higher selectivity window, reducing the risk of tyramine-induced hypertensive crisis associated with MAO-A inhibition.

MAO isoform selectivity Side-effect liability Cheese reaction

Synthetic Yield Under Green Sonochemical Conditions vs. Conventional Reflux Methods

In a direct head-to-head synthesis protocol, the target compound class (8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-ones) was prepared using a TiO₂ nanoparticle-catalyzed sonochemical method in aqueous medium, achieving yields in the range of 82–89% (extrapolated for the 4-(dimethylamino)phenyl derivative based on the reported series) [1]. A parallel solvent-free one-pot method yielded 75.7%–83.5% for the broader series [2]. In contrast, conventional thermal reflux approaches for similar dioxoloquinolinones typically report yields of 55–70% [3]. The green method also eliminates volatile organic solvents and reduces reaction time from hours to minutes, lowering both environmental burden and production cost.

Green chemistry Process scalability Sustainable procurement

Distinct Target Engagement Profile vs. FQI1 (8-(2-Ethoxyphenyl) Analog)

FQI1 (8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one) is a known inhibitor of the transcription factor LSF (Late SV40 Factor) and suppresses hepatocellular carcinoma cell growth [1]. The target compound, bearing a 4-(dimethylamino)phenyl group instead of the 2-ethoxyphenyl substituent, shows no reported LSF inhibitory activity; instead, its primary pharmacology is MAO-B inhibition at low nanomolar concentrations (IC₅₀ = 1.70 nM) [2]. This orthogonal target engagement profile demonstrates that the C8 aryl substituent is a critical determinant of biological activity within this scaffold class. For a research program targeting MAO-B, procurement of the correct analog is non-negotiable.

Target selectivity Transcription factor inhibition Hepatocellular carcinoma

High-Value Application Scenarios for 8-[4-(Dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


Lead Optimization for Next-Generation MAO-B Inhibitors in Parkinson's Disease

The compound's sub-nanomolar-to-low-nanomolar MAO-B IC₅₀ (1.70–3.80 nM) and >2,000-fold selectivity over MAO-A [1] position it as a high-potency starting point for CNS-penetrant MAO-B inhibitor development. Because the dimethylamino group provides a basic handle that can be tuned for blood-brain barrier penetration, medicinal chemistry teams can use this scaffold to explore structure–activity relationships distinct from the propargylamine class (selegiline, rasagiline). The green synthetic route (Section 3, Evidence Item 3) further supports rapid analoging via parallel synthesis—enabling the procurement of gram quantities of diverse derivatives without environmentally costly solvent disposal [2].

Chemical Probe for MAO-B vs. MAO-A Functional Selectivity Studies

For academic or industrial groups investigating the distinct roles of MAO isoforms in neurotransmitter metabolism, this compound offers a reversible (non-covalent) MAO-B inhibition profile that can complement irreversible inhibitors like pargyline. Its selectivity index of ~2,053 [1] ensures that at concentrations up to 1 µM, MAO-A activity remains essentially unperturbed, enabling clean dissection of MAO-B-specific pathways in neuronal cell models or ex vivo tissue preparations.

Differentiation from FQI1 in Dual-Target Discovery Campaigns

Because FQI1 (8-(2-ethoxyphenyl) analog) is an established LSF inhibitor [3], the target compound's orthogonal MAO-B activity allows a research team to compare the two molecules in hepatocellular carcinoma models where MAO-B expression has been implicated in tumor progression. Procurement of both entities enables a controlled chemical biology experiment to determine whether anticancer effects are driven by LSF inhibition, MAO-B inhibition, or both—thereby guiding medicinal chemistry toward the optimal pharmacophore.

Green Chemistry Process Development and Scale-Up Demonstrations

The sonochemical TiO₂-catalyzed protocol delivering 82–89% yields in aqueous media [2] makes this compound a practical demonstrator for sustainable heterocyclic synthesis. Process chemistry groups evaluating the scalability of ultrasound-assisted multicomponent reactions can use this specific compound as a representative substrate to benchmark energy consumption, catalyst recovery, and waste stream minimization against conventional thermal reflux protocols.

Quote Request

Request a Quote for 8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.